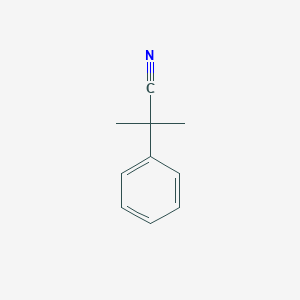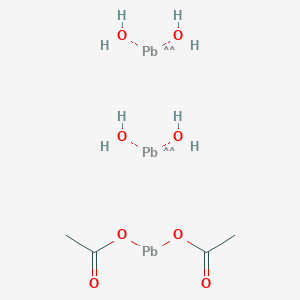
醋酸铅
描述
"Lead, bis(acetato-kappaO)tetrahydroxytri-" refers to a lead-based chemical compound with specific structural characteristics. It's part of a broader class of lead(II) compounds, often studied for their unique chemical and physical properties.
Synthesis Analysis
Lead(II) compounds, including "Lead, bis(acetato-kappaO)tetrahydroxytri-", can be synthesized through various chemical reactions. For instance, Kruszyński et al. (2002) described the synthesis of a related lead(II) polymer using elemental analysis and infrared spectroscopy, highlighting the importance of precise reaction conditions and characterization techniques in synthesizing such compounds (Kruszyński et al., 2002).
Molecular Structure Analysis
The molecular structure of lead(II) compounds varies significantly. For example, Abu-Dari et al. (1990) studied lead thiohydroxamato complexes, revealing a trigonal bipyramidal geometry influenced by the lead atom's coordination environment (Abu-Dari et al., 1990).
Chemical Reactions and Properties
Lead(II) compounds undergo various chemical reactions due to their reactivity. Norman et al. (1971) explored the oxidation reactions of lead tetra-acetate, finding diverse products depending on the conditions, which illustrates the compound's versatile chemical behavior (Norman et al., 1971).
Physical Properties Analysis
The physical properties, such as crystal structure and solubility, are crucial for understanding these compounds. Hu et al. (2005) described the crystal structure of a related polymer, showcasing the significance of structural analysis in comprehending the physical properties of lead(II) compounds (Hu et al., 2005).
Chemical Properties Analysis
Lead(II) compounds display various chemical properties, such as reactivity with other compounds and stability. The study by Lee et al. (2019) on lead bismuth oxyhalide highlights the reactivity and potential applications of lead(II) compounds in areas like photocatalysis (Lee et al., 2019).
科学研究应用
糖分析
醋酸铅用于糖分析 . 它是一种试剂,有助于检测和量化各种样品中的糖。这在食品和饮料行业中尤其有用,因为糖含量是关键参数。
化学反应中的催化剂
醋酸铅可以在某些化学反应中充当催化剂 . 作为催化剂,它可以加速化学反应的速度而不会被消耗。这使得它在各种工业和实验室环境中具有价值。
组织学和细胞学
在组织学和细胞学中,醋酸铅被用作固定剂 . 它有助于保存细胞和组织的结构以供显微镜检查。这在医疗和生物研究中至关重要,因为需要研究详细的细胞结构。
致瘤活性研究
醋酸铅已被用于研究其致瘤活性 . 这些研究旨在了解接触铅化合物可能带来的潜在健康风险。此类研究对于公共卫生和安全法规至关重要。
材料科学
在材料科学中,醋酸铅可用于合成其他铅基材料 . 这些材料具有广泛的应用,从电子产品到辐射屏蔽。
环境监测
醋酸铅可用于环境监测 . 它在环境样品中的存在可能表明铅污染,这是一种严重的环境和健康问题。
安全和危害
Lead, bis(acetato-kappaO)tetrahydroxytri- is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is advised to avoid any skin contact. Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .
作用机制
Target of Action
Lead subacetate primarily targets the central nervous system (CNS), blood, and kidneys . It interacts with these systems, causing various physiological changes and potential health risks.
Mode of Action
Lead subacetate interacts with its targets by inhibiting delta-aminolevulinic acid dehydratase, an enzyme vital in the biosynthesis of heme, a necessary cofactor of hemoglobin . This interaction results in changes in the body’s biochemical processes, leading to potential health risks.
Biochemical Pathways
The presence of lead subacetate affects various biochemical pathways. One of the key mechanisms behind its angiotoxic effect is the activation of mitogen-activated protein kinase signaling pathways, which triggers a cascade of reactions of pro-inflammatory protein synthesis, leading to an increase in vascular resistance and arterial pressure .
Pharmacokinetics
The pharmacokinetics of lead subacetate, including its absorption, distribution, metabolism, and excretion (ADME), are complex. The compound’s interaction with calcium along their dynamic trajectory may successfully explain counter-intuitive effects on systemic function and neural behavior .
Result of Action
The molecular and cellular effects of lead subacetate’s action include oxidative stress, dysfunction of the vascular endothelium, activation of free-radical processes, disruption of cellular bioenergetics, and decreased production of nitric oxide . These effects can lead to endothelial dysfunction, increased vascular tone, systemic vasoconstriction, intracellular inflammatory processes in the visceral organs, DNA damage, cell apoptosis, and persistent renal and hepatic dysfunction .
Action Environment
The action, efficacy, and stability of lead subacetate can be influenced by various environmental factors. For instance, the presence of other substances, such as cationic and anionic surfactants, can affect the reactivity of lead ions in solution . Additionally, the compound should be handled under inert gas and protected from moisture to maintain its stability .
生化分析
Biochemical Properties
Lead Subacetate is known to influence various morphological, physiological, and biochemical processes in organisms . It has been used as a clarifying agent in sugar analysis, where it interacts with sugars and other impurities to clarify the solution .
Cellular Effects
Lead Subacetate has toxic effects on the cardiovascular and nervous systems, as well as visceral organs . Experimental and clinical studies have shown that it plays a pathogenetic role in the dysfunction of the vascular endothelium, leading to the development of pathology of internal organs, especially the kidneys and liver .
Molecular Mechanism
Lead Subacetate exerts its effects at the molecular level by inducing the production of reactive oxygen species (ROS), which can cause harmful effects on vital constituents of cells: protein oxidation, lipid peroxidation, enzyme inactivation, or DNA damages .
Temporal Effects in Laboratory Settings
The effects of Lead Subacetate can change over time in laboratory settings. For example, prolonged exposure to small quantities of lead may accumulate and build up a toxic level in the tissue of exposed animals as their elimination rate is very slow .
Dosage Effects in Animal Models
The effects of Lead Subacetate vary with different dosages in animal models. For example, animal model studies of developmental lead exposure have shown that it can cause lasting dysfunction in the domains of attention, impulse control, and affect regulation .
Metabolic Pathways
Lead Subacetate is involved in various metabolic pathways. It has been known to disrupt oxidative metabolism by modulating the mitochondrial processes .
Transport and Distribution
Lead Subacetate is transported and distributed within cells and tissues. It is predominantly found inside the nuclear membranes and some is distributed in the cytoplasm under low-concentration exposure .
Subcellular Localization
The subcellular localization of Lead Subacetate is mainly in the nucleus of cells . This localization can have effects on its activity or function, influencing various cellular processes.
属性
| { "Design of the Synthesis Pathway": "The synthesis of compound 'Lead, bis(acetato-kappaO)tetrahydroxytri-' can be achieved through a simple reaction between lead acetate and sodium hydroxide.", "Starting Materials": [ "Lead acetate", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 10 grams of lead acetate in 100 mL of water.", "Add 20 grams of sodium hydroxide to the lead acetate solution.", "Stir the mixture for 30 minutes at room temperature.", "Filter the resulting precipitate and wash it with water.", "Dry the precipitate at 100°C for 2 hours.", "The final product is Lead, bis(acetato-kappaO)tetrahydroxytri-." ] } | |
CAS 编号 |
1335-32-6 |
分子式 |
C4H6O4Pb |
分子量 |
325 g/mol |
IUPAC 名称 |
diacetyloxylead |
InChI |
InChI=1S/2C2H4O2.Pb/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
InChI 键 |
GUWSLQUAAYEZAF-UHFFFAOYSA-L |
SMILES |
CC(=O)O[Pb]OC(=O)C.O.O.O.O.[Pb].[Pb] |
规范 SMILES |
CC(=O)O[Pb]OC(=O)C |
沸点 |
Decomposes at 200 °C |
颜色/形态 |
White, heavy powder |
熔点 |
75 °C |
其他 CAS 编号 |
1335-32-6 |
物理描述 |
Lead subacetate is a white dense powder. (NTP, 1992) White solid; [Merck Index] Very soluble in water; [[Ullmann] |
Pictograms |
Health Hazard; Environmental Hazard |
溶解度 |
Sol in water with alkaline reaction; on exposure to air absorbs carbon dioxide and becomes incompletely soluble Soluble in ethanol 6.25 g/100 mL water at 15 °C; 25 g/100 mL water at 100 °C |
同义词 |
lead acetate, basic lead subacetate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of lead subacetate?
A1: Lead subacetate, also known as lead(II) subacetate, has the molecular formula (Pb(CH_3COO)_2 \cdot 2Pb(OH)_2) and a molecular weight of 807.73 g/mol [].
Q2: Historically, what were the primary applications of lead subacetate?
A2: Despite its toxicity, the sweet taste of lead subacetate led to its historical use as a sugar substitute. It was also employed in medicine as Goulard's powder [].
Q3: How is lead subacetate used in chemical analysis?
A3: Lead subacetate is utilized in analytical chemistry for the precipitation of polysaccharides, pigments, and other interfering substances. One example is the determination of caffeine in instant tea, where lead subacetate removes polyphenols and pigments before spectrophotometric analysis []. It is also used for clarifying sugar solutions before polarimetric measurements [, ].
Q4: What are the limitations of using lead subacetate due to material compatibility?
A4: The use of lead subacetate is restricted due to its toxicity and environmental concerns. It can react with various substances, and its disposal requires careful handling [].
Q5: What are the known toxicological effects of lead subacetate?
A5: Lead subacetate is a known human toxin. Animal studies demonstrate its carcinogenicity, particularly inducing renal tumors in rodents after long-term exposure [, ]. It can also contribute to lung adenomas in mice [, ]. Occupational exposure to lead compounds, including lead subacetate, has been linked to increased risks of stomach, lung, and kidney cancer in humans [].
Q6: How does lead subacetate affect the nervous system?
A6: Lead subacetate exposure can cause acute lead encephalopathy, particularly in young individuals. Studies in rhesus monkeys demonstrate neurological symptoms like ataxia, nystagmus, weakness, and convulsions. Microscopically, it can lead to edema, granular precipitate accumulation in the brain's extracellular space, and axonal swelling [].
Q7: What are the effects of lead subacetate on the eyes?
A7: Research shows that lead poisoning in rabbits can lead to multifocal lesions in the retinal pigment epithelium. This includes lipofuscin accumulation, displacement of melanin granules, and macrophage migration, ultimately causing photoreceptor degeneration [].
Q8: How does lead subacetate interact with calcium acetate in biological systems?
A8: Studies in rats revealed that calcium acetate, while generally considered a lead toxicity antagonist, can increase the toxicity and renal carcinogenicity of lead subacetate when co-administered. This is despite calcium acetate decreasing lead accumulation in the kidneys, suggesting a more complex interaction [].
Q9: Does lead subacetate affect the immune system?
A9: While not directly addressed in the provided research, lead subacetate's impact on mast cell counts in cattle skin suggests a potential role in immune response modulation. Zebu cattle, known for their tick resistance, exhibited higher mast cell counts compared to the more susceptible taurine cattle. This difference suggests mast cells could contribute to host resistance against tick infestations [].
Q10: What are the alternatives to using lead subacetate in various applications?
A10: Alternatives to lead subacetate are crucial due to its toxicity. In sugar analysis, filtration methods are being explored as replacements for lead-based clarification techniques. These alternatives aim to provide accurate measurements while minimizing environmental impact and health risks [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




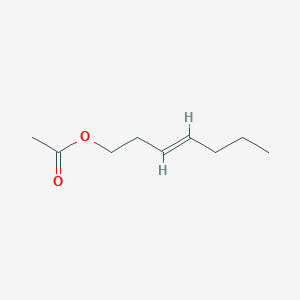

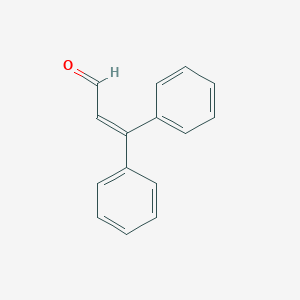







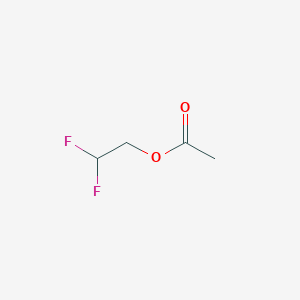
![2,3-Bis[(trimethylsilyl)oxy]propyl stearate](/img/structure/B75175.png)
